molecular formula C13H10Cl2N2O B1652170 N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine CAS No. 13949-49-0

N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine

Cat. No.: B1652170
CAS No.: 13949-49-0
M. Wt: 281.13 g/mol
InChI Key: LOSSBMNCLJUFRY-UHFFFAOYSA-N
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Description

N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of both amino and chlorophenyl groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine typically involves the condensation of 2-amino-5-chlorophenol with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at a controlled temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and various substituted chlorophenyl compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism by which N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The amino and chlorophenyl groups enable it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Properties

IUPAC Name

N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-8-5-6-12(16)10(7-8)13(17-18)9-3-1-2-4-11(9)15/h1-7,18H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSSBMNCLJUFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)C2=C(C=CC(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205544
Record name (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13949-49-0
Record name (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13949-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2',5-dichlorobenzophenone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.286
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
Reactant of Route 2
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
Reactant of Route 3
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
Reactant of Route 4
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
Reactant of Route 5
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine
Reactant of Route 6
N-[(2-amino-5-chlorophenyl)-(2-chlorophenyl)methylidene]hydroxylamine

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